(2E)-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a prop-2-enamide moiety
Scientific Research Applications
(2E)-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-methylbenzaldehyde with thiourea and bromine in the presence of a base such as sodium hydroxide.
Attachment of the Carbamothioyl Group: The thiazole intermediate is then reacted with isothiocyanate to introduce the carbamothioyl group.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the thiazole-carbamothioyl intermediate with 3-nitrobenzaldehyde under basic conditions to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole derivatives.
Mechanism of Action
The mechanism of action of (2E)-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(4-nitrophenyl)prop-2-enamide
- (2E)-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(2-nitrophenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(E)-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-13-5-8-15(9-6-13)17-12-29-20(21-17)23-19(28)22-18(25)10-7-14-3-2-4-16(11-14)24(26)27/h2-12H,1H3,(H2,21,22,23,25,28)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSROIPNSSCGNY-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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